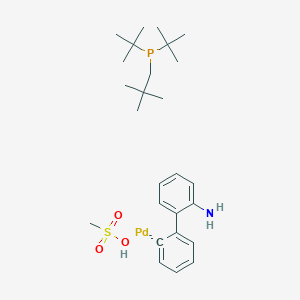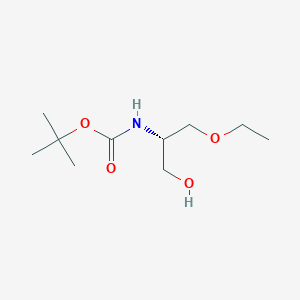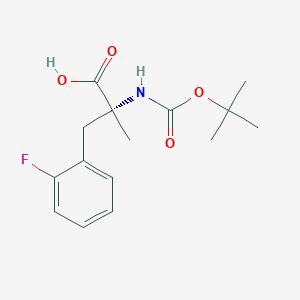
Fmoc-alpha-methyl-L-3-fluorophenylalanine (Fmoc-L-aMePhe(3-F)-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-alpha-methyl-L-3-fluorophenylalanine (Fmoc-L-aMePhe(3-F)-OH) is an amino acid derivative that has been used in a variety of scientific research applications. It is a synthetic derivative of the natural amino acid phenylalanine and is used to prepare peptides, proteins and other derivatives. Fmoc-L-aMePhe(3-F)-OH has been used in a variety of research applications, including peptide synthesis, protein engineering and drug discovery.
Mecanismo De Acción
Fmoc-L-aMePhe(3-F)-OH acts as a protecting group in the synthesis of peptides and proteins. It is used to protect the amino acid from chemical and enzymatic degradation during the synthesis process. Fmoc-L-aMePhe(3-F)-OH also acts as a linker molecule, allowing the attachment of side chains to the peptide or protein.
Biochemical and Physiological Effects
Fmoc-L-aMePhe(3-F)-OH has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of proteins, peptides, and other molecules. Additionally, it has been found to have an effect on the structure and stability of proteins and peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fmoc-L-aMePhe(3-F)-OH has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it can be used to protect amino acids from chemical and enzymatic degradation during the synthesis process. However, Fmoc-L-aMePhe(3-F)-OH is not suitable for use in biological systems, as it is not metabolized by cells.
Direcciones Futuras
Fmoc-L-aMePhe(3-F)-OH has a variety of potential future applications. It could be used to develop novel peptide drugs or as a linker molecule in the synthesis of peptides and proteins. Additionally, it could be used to study enzyme-catalyzed reactions and the structure and stability of proteins and peptides. Finally, Fmoc-L-aMePhe(3-F)-OH could be used to develop inhibitors of enzymes involved in the synthesis of proteins, peptides, and other molecules.
Métodos De Síntesis
Fmoc-L-aMePhe(3-F)-OH is synthesized using a two-step process. In the first step, the amino acid phenylalanine is reacted with a fluorosulfonic acid reagent to form a protected amino acid. In the second step, the protected amino acid is reacted with an alkylating agent to form Fmoc-L-aMePhe(3-F)-OH. This two-step process can be used to synthesize a variety of Fmoc-L-aMePhe(3-F)-OH derivatives.
Aplicaciones Científicas De Investigación
Fmoc-L-aMePhe(3-F)-OH has been used in a variety of scientific research applications. It has been used to prepare peptides and proteins for use in drug discovery and development. Fmoc-L-aMePhe(3-F)-OH has also been used in the study of protein-protein interactions and the development of novel peptide drugs. Additionally, it has been used in the study of enzyme-catalyzed reactions, such as the synthesis of peptide hormones.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBXKZJYYWUHHK-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-alpha-methyl-D-3-Fluorophe | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)


![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)




